molecular formula C20H21N3O B2671893 1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one CAS No. 895121-56-9

1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one

Cat. No.: B2671893
CAS No.: 895121-56-9
M. Wt: 319.408
InChI Key: BOWOMWNAUXZASO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of dihydropyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

    Substitution reactions: Introduction of the 3,4-dimethylphenyl and 2-phenylethyl groups can be carried out through nucleophilic substitution reactions using suitable halogenated precursors and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Medicine: Potential use in drug development for various diseases.

    Industry: Applications in materials science and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazine
  • 1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-pyrazin-2-one

Uniqueness

1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one may exhibit unique properties such as specific biological activity, stability, or reactivity compared to similar compounds. These unique features can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-phenylethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-8-9-18(14-16(15)2)23-13-12-22-19(20(23)24)21-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWOMWNAUXZASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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